

Efficacy of Nimorazole in Combination with Cisplatin: A Comparative Guide

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Compound of Interest

Compound Name: Nimorazole

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This guide provides a comprehensive comparison of the efficacy of **nimorazole** when used in combination with cisplatin and radiotherapy for the treatment of head and neck squamous cell carcinoma (HNSCC). The performance of this combination is evaluated against alternative therapeutic strategies, supported by data from key clinical trials.

Introduction to Nimorazole as a Hypoxic Radiosensitizer

Tumor hypoxia is a significant factor contributing to resistance to radiotherapy and chemotherapy.[1] **Nimorazole**, a 5-nitroimidazole compound, acts as a hypoxic radiosensitizer. [2] In the low-oxygen environment of solid tumors, **nimorazole** is bioreductively activated, forming reactive intermediates that enhance the DNA-damaging effects of radiation.[2] This targeted action aims to improve locoregional tumor control in hypoxic tumors.

Comparative Efficacy of Nimorazole Combination Therapy

The primary evidence for the efficacy of **nimorazole** comes from the Danish Head and Neck Cancer (DAHANCA) study group. The DAHANCA 5 trial, a randomized, double-blind, placebo-controlled study, evaluated the addition of **nimorazole** to primary radiotherapy. While this trial did not include cisplatin, its findings are foundational to understanding **nimorazole**'s effect. The

subsequent DAHANCA 18 study, a phase II trial, investigated a combination of **nimorazole**, cisplatin, and accelerated radiotherapy.

For a relevant comparison, this guide includes data from a phase III trial that evaluated the addition of nimotuzumab, an EGFR inhibitor, to cisplatin and radiotherapy, representing a different approach to enhancing chemoradiotherapy.

Quantitative Data Summary

The following tables summarize the key efficacy data from these clinical trials.

Table 1: Efficacy of **Nimorazole** in Combination with Radiotherapy (DAHANCA 5 Trial)

Outcome	Nimorazole + Radiotherapy	Placebo + Radiotherapy	p-value
5-Year Loco-regional Control	49%	33%	0.002
5-Year Cancer-Related Deaths	41%	52%	0.002
10-Year Overall Survival	26%	16%	0.32

Data from the DAHANCA 5 trial, a randomized, double-blind, placebo-controlled study in patients with supraglottic larynx and pharynx carcinoma.

Table 2: Efficacy of **Nimorazole**, Cisplatin, and Accelerated Radiotherapy (DAHANCA 18 Trial)

Outcome	5-Year Actuarial Rate
Loco-regional Control (LRC)	80%
Event-Free Survival (EFS)	67%
Overall Survival (OS)	72%

Data from the DAHANCA 18 phase II, single-arm study in patients with locally advanced HNSCC.[3]

Table 3: Efficacy of Nimotuzumab in Combination with Cisplatin and Radiotherapy

Outcome	Nimotuzumab + CRT	CRT Alone	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival	60.3 months	21.0 months	0.74 (0.56-0.95)	0.022
2-Year Progression-Free Survival	58.9%	49.5%		
Loco-regional Control (LRC)	0.75 (0.57-0.97)	0.030		
Disease-Free Survival (DFS)	0.75 (0.57-0.97)	0.030		
Overall Survival (OS)	0.85 (0.65-1.10)	0.222		

Data from a randomized phase III trial comparing nimotuzumab plus cisplatin and radiotherapy (CRT) to CRT alone in patients with locally advanced HNSCC.[4]

Experimental Protocols

DAHANCA 5 Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 422 patients with invasive carcinoma of the supraglottic larynx and pharynx.
- Treatment Arms:

- **Nimorazole** + Radiotherapy: **Nimorazole** administered orally before each radiotherapy fraction.
- Placebo + Radiotherapy: Placebo administered orally before each radiotherapy fraction.
- Radiotherapy: Conventional primary radiotherapy (62-68 Gy, 2 Gy per fraction, five fractions per week).
- Endpoints: Loco-regional tumor control, cancer-related deaths, and overall survival.

DAHANCA 18 Protocol

- Study Design: A phase II, single-arm, multicenter trial.[\[3\]](#)
- Patient Population: 227 patients with stage III or IV HNSCC of the larynx, oropharynx, hypopharynx, or oral cavity.[\[3\]](#)
- Treatment Regimen:
 - Radiotherapy: Accelerated fractionation with 66-68 Gy in 2 Gy fractions, 6 fractions per week.[\[3\]](#)
 - **Nimorazole**: 1200 mg/m² given orally before each radiotherapy fraction.[\[3\]](#)
 - Cisplatin: 40 mg/m² administered intravenously once a week for a maximum of six cycles.[\[3\]](#)
- Endpoints: Loco-regional tumor control (LRC), event-free survival (EFS), and overall survival (OS).[\[3\]](#)

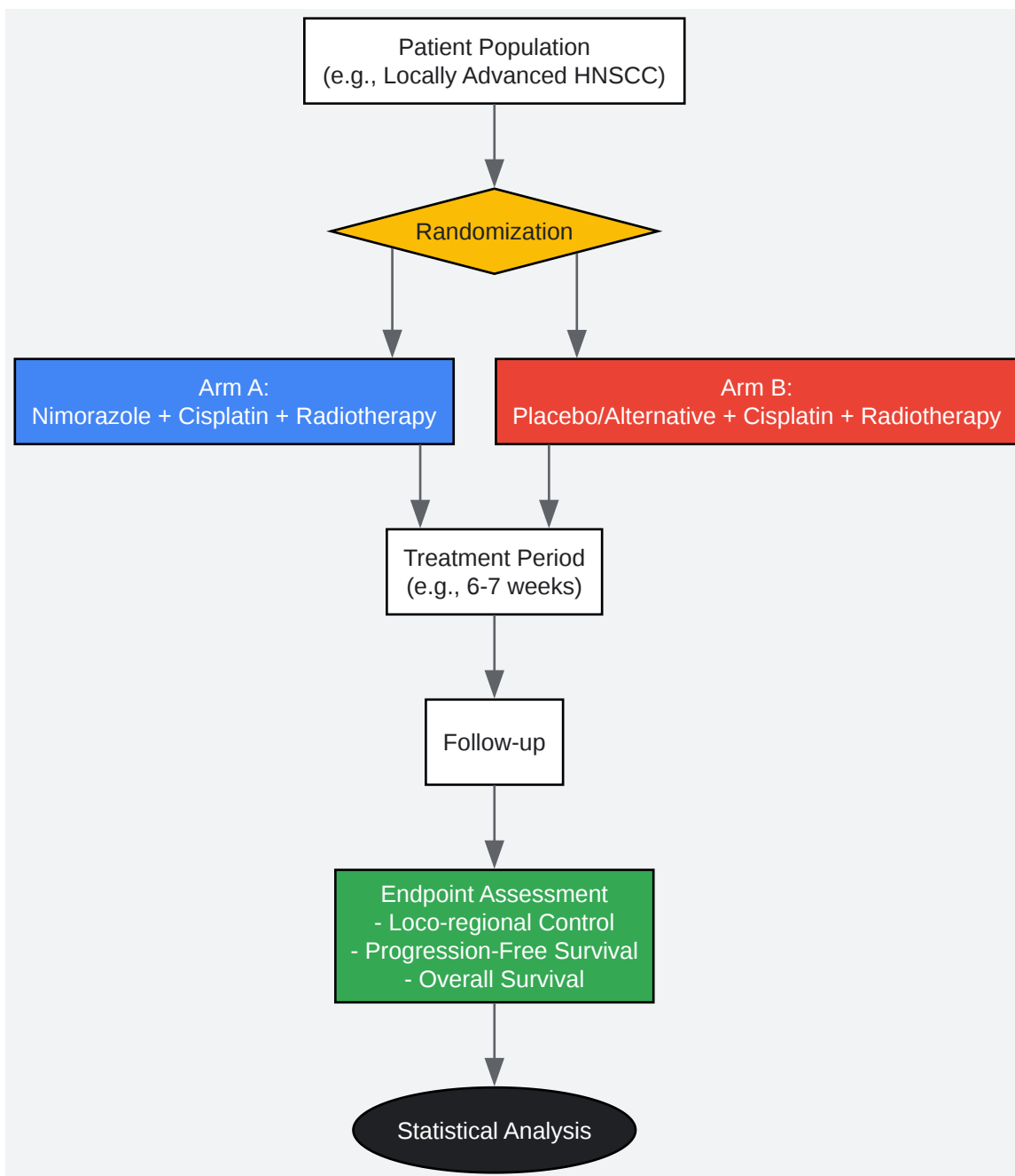
Nimotuzumab Phase III Protocol

- Study Design: An open-label, investigator-initiated, phase 3, randomized trial.[\[5\]](#)[\[6\]](#)
- Patient Population: 536 adult patients with locally advanced HNSCC fit for radical chemoradiation.[\[4\]](#)[\[5\]](#)
- Treatment Arms:

- Nimotuzumab + CRT: Weekly nimotuzumab (200 mg) with radical radiotherapy (66-70 Gy) and concurrent weekly cisplatin (30 mg/m²).[\[5\]](#)[\[6\]](#)
- CRT Alone: Radical radiotherapy (66-70 Gy) with concurrent weekly cisplatin (30 mg/m²).[\[5\]](#)[\[6\]](#)
- Endpoints: Progression-free survival (PFS), disease-free survival (DFS), duration of locoregional control (LRC), and overall survival (OS).[\[5\]](#)[\[6\]](#)

Visualizations

Signaling Pathway of Nimorazole's Hypoxic Radiosensitization



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